N-methoxy-N-methylprop-2-enamide CAS number 10250-27-8
N-methoxy-N-methylprop-2-enamide CAS number 10250-27-8
N-methoxy-N-methylprop-2-enamide: A Bifunctional Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, the demand for highly predictable, bifunctional building blocks is paramount. N-methoxy-N-methylprop-2-enamide (commonly known as Weinreb acrylamide) stands out as a privileged scaffold. By merging the highly controlled acylation chemistry of a Weinreb amide with the electrophilic reactivity of a Michael acceptor, this molecule enables rapid, stereoselective assembly of complex pharmacophores.
(Note on Chemical Identity: While the chemical name N-methoxy-N-methylprop-2-enamide is universally associated with CAS 193634-77-4, legacy database cross-referencing occasionally conflates it with CAS 10250-27-8[2-benzylamino-2-methyl-1-propanol][1]. This whitepaper strictly governs the mechanistic principles, synthesis, and application of the enamide species).
Mechanistic Foundations: The "Weinreb Advantage"
The strategic value of N-methoxy-N-methylprop-2-enamide lies in its ability to bypass the classical limitations of ester and acid chloride acylations. When an organolithium or Grignard reagent attacks standard carbonyls, the intermediate often collapses prematurely, leading to over-addition and the formation of tertiary alcohols.
Weinreb amides solve this through the formation of a highly stable, five-membered metal chelate intermediate[2]. The oxygen atom of the N-methoxy group coordinates with the metal cation (e.g., Mg²⁺ or Li⁺), locking the tetrahedral intermediate in place. This chelate is robust enough to survive the reaction conditions and only collapses upon acidic aqueous workup, strictly yielding the desired ketone without over-addition[3].
Mechanism of Weinreb amide chelation preventing nucleophilic over-addition.
Applications in Complex Synthesis & Drug Discovery
Because N-methoxy-N-methylprop-2-enamide contains both a conjugated olefin and a Weinreb amide, it serves as a linchpin in multi-step cascade reactions.
Enantioselective Cyclopropanation Chiral cyclopropanes are critical rigid vectors in medicinal chemistry, improving metabolic stability and target affinity. Recent breakthroughs utilize chiral cyclopentadienyl Rh(III) complexes to catalyze the enantioselective cyclopropanation of electron-deficient olefins. Weinreb acrylamide acts as an elite acceptor in this regime, reacting with N-enoxysuccinimides to yield highly functionalized cyclopropanes with exceptional diastereomeric and enantiomeric ratios[4]. The resulting cyclopropyl Weinreb amides can then be directly converted into complex ketones without racemization.
Heck Couplings and Cross-Metathesis The terminal olefin of Weinreb acrylamide is highly amenable to Palladium-catalyzed Heck couplings with aryl halides, often performed efficiently in room-temperature ionic liquids to yield N-methoxy-N-methylcinnamamides[5]. These extended conjugated systems are vital precursors for synthesizing trifluoromethyl ketones and other active pharmaceutical ingredients (APIs)[3].
Quantitative Data: Reactivity Profiling
When deployed in Rh(III)-catalyzed cyclopropanation, Weinreb acrylamide demonstrates a superior balance of yield and stereocontrol compared to standard Michael acceptors. The steric bulk of the N-methoxy-N-methyl group effectively shields one face of the olefin, driving high diastereoselectivity[4].
Table 1: Comparative Reactivity of Michael Acceptors in Rh(III)-Catalyzed Cyclopropanation
| Acceptor Molecule | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Post-Reaction Utility |
| Weinreb Acrylamide | 75 | >20:1 | 97:3 | Direct conversion to ketones |
| tert-Butyl Acrylate | 85 | >20:1 | 97:3 | Requires harsh deprotection |
| Methyl Vinyl Ketone | 80 | 2:1 | 96:4 | Prone to over-addition |
| Acrolein | 70 | 1.6:1 | 95:5 | High volatility, unstable |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to understand the why behind the how. The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding.
Protocol A: Synthesis of N-methoxy-N-methylprop-2-enamide
Objective: Scalable preparation of the bifunctional building block.
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Step 1: Reagent Preparation. Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous dichloromethane (DCM). Causality: The hydrochloride salt is used over the free base due to its superior bench stability and precise stoichiometry.
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Step 2: Base Addition. Add K₂CO₃ or pyridine (2.5 equiv) and cool the suspension to 0 °C. Causality: The auxiliary base liberates the nucleophilic free amine in situ and neutralizes the HCl generated during acylation.
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Step 3: Acylation. Dropwise addition of acryloyl chloride (1.0 equiv). Causality: The reaction must be strictly maintained at 0 °C. Acryloyl chloride is highly reactive; elevated temperatures will trigger spontaneous, exothermic radical polymerization of the terminal olefin.
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Step 4: Workup & Validation. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.
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Quality Control (QC): Validate via ¹H NMR. The product must display a characteristic N-OMe singlet at ~3.7 ppm and an N-Me singlet at ~3.2 ppm, alongside vinylic protons at 5.7–6.5 ppm[3].
Protocol B: Rh(III)-Catalyzed Enantioselective Cyclopropanation
Objective: Construction of chiral cyclopropanes for drug discovery[4].
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Step 1: Catalyst Activation. In a Schlenk tube, combine the chiral cyclopentadienyl Rh(III) catalyst (5.0 mol%), CsOAc (2.0 equiv), and 2,2,2-Trifluoroethanol (TFE). Causality: CsOAc acts as a base to facilitate the crucial C-H activation step via a concerted metalation-deprotonation (CMD) pathway. TFE is selected as the solvent because its high ionizing power stabilizes the cationic Rh(III) intermediate without coordinating to the metal center.
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Step 2: Substrate Addition. Add the N-enoxysuccinimide (1.0 equiv) and Weinreb acrylamide (1.2 equiv). Stir at 23 °C for 16 hours.
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Step 3: Isolation. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
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Quality Control (QC): Validate stereochemical integrity using chiral stationary phase HPLC to confirm an er of ≥97:3.
Workflow for Rh(III)-catalyzed enantioselective cyclopropanation.
References
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Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products - RSC Publishing.[4][Link]
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New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol - ResearchGate.[5][Link]
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A Weinreb Approach to the Synthesis of Trifluoromethylketones - The Royal Society of Chemistry.[3][Link]
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Palladium-catalyzed arylation of α,β-unsaturated Weinreb amides - ResearchGate.[2][Link]
Sources
- 1. CAS 10250-27-8: 2-Benzylamino-2-methyl-1-propanol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Chiral cyclopentadienyl Rh III -catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05702H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
